molecular formula C14H12ClN3O B2469841 2-[(6-Chloro-3-pyridinyl)methoxy]-4,6-dimethylnicotinonitrile CAS No. 865660-25-9

2-[(6-Chloro-3-pyridinyl)methoxy]-4,6-dimethylnicotinonitrile

Cat. No. B2469841
M. Wt: 273.72
InChI Key: AZZPLMPBJNPAJJ-UHFFFAOYSA-N
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Description

The compound “2-[(6-Chloro-3-pyridinyl)methoxy]-4,6-dimethylnicotinonitrile” is a chemical compound with a complex structure . It is a pharmaceutical raw material and also used in medicine .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving a pyridinyl ring attached to a methoxy group and a nitrile group .


Chemical Reactions Analysis

While specific chemical reactions involving “2-[(6-Chloro-3-pyridinyl)methoxy]-4,6-dimethylnicotinonitrile” are not available, related compounds have been involved in various reactions. For example, “2-Chloro-N-(6-methoxy-3-pyridinyl)isonicotinamide” has been used in early discovery research . Also, “6-Methoxy-3-pyridinylboronic acid” has been used in Suzuki-Miyaura cross-coupling reactions .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • Omeprazole Synthesis Review : A study highlighted novel synthesis methods for omeprazole, a proton pump inhibitor, emphasizing the development of pharmaceutical impurities in anti-ulcer drugs. This research is pivotal for understanding the synthesis complexities and impurity management in related compounds (S. Saini et al., 2019).

Environmental and Industrial Implications

  • Corrosion Inhibition : Quinoline derivatives, structurally related to the compound , have been reviewed for their effectiveness as anticorrosive agents. Their ability to form stable chelating complexes with metal surfaces underscores the potential for industrial applications (C. Verma et al., 2020).
  • Environmental Estrogens : Methoxychlor, an environmental estrogen, demonstrates the impact of chlorinated and methoxylated compounds on reproductive health and behavior. Such findings are crucial for evaluating environmental and health risks associated with chemical exposure (A. Cummings, 1997).
  • PFAS Alternatives Review : The search for PFAS alternatives has led to the examination of novel fluorinated compounds, including those with methoxylated and chlorinated structures. This research is essential for identifying less harmful environmental pollutants (Yu Wang et al., 2019).

Technological and Analytical Applications

  • Redox Mediators in Organic Pollutant Treatment : The use of redox mediators in conjunction with oxidoreductive enzymes for the degradation of organic pollutants highlights the potential for bioremediation technologies. This approach could be applicable in treating compounds with similar structures (Maroof Husain & Q. Husain, 2007).
  • Mass Spectrometry of Brominated Flame Retardants : Studies on the mass spectrometry of polybrominated diphenyl ethers and their methoxylated derivatives provide insights into analytical techniques for detecting environmental pollutants. Such methodologies could be adapted for monitoring related chemical compounds (R. Hites, 2008).

Safety And Hazards

The safety data sheet for a related compound, “1-(6-Chloro-3-pyridinyl)-1-ethanone”, indicates that it is harmful if swallowed, in contact with skin, or inhaled. It can cause skin and eye irritation and may cause respiratory irritation .

properties

IUPAC Name

2-[(6-chloropyridin-3-yl)methoxy]-4,6-dimethylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O/c1-9-5-10(2)18-14(12(9)6-16)19-8-11-3-4-13(15)17-7-11/h3-5,7H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZZPLMPBJNPAJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)OCC2=CN=C(C=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201324285
Record name 2-[(6-chloropyridin-3-yl)methoxy]-4,6-dimethylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201324285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666505
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-[(6-Chloropyridin-3-yl)methoxy]-4,6-dimethylpyridine-3-carbonitrile

CAS RN

865660-25-9
Record name 2-[(6-chloropyridin-3-yl)methoxy]-4,6-dimethylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201324285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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